molecular formula C20H24ClN3O5 B2523321 5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903463-11-5

5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2523321
CAS No.: 1903463-11-5
M. Wt: 421.88
InChI Key: JJJSCZROOLGYER-UHFFFAOYSA-N
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Description

5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group, a methoxyethoxy group, and an oxan-4-yloxy group, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chloro, methoxyethoxy, and oxan-4-yloxy groups through various substitution reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxypyrimidine: Shares the chloro and methoxy groups but differs in the ring structure.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains a similar pyridine ring but with different substituents.

Uniqueness

5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

5-chloro-N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O5/c1-26-8-9-28-18-10-14(2-5-22-18)12-23-19(25)15-11-17(21)20(24-13-15)29-16-3-6-27-7-4-16/h2,5,10-11,13,16H,3-4,6-9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJSCZROOLGYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)CNC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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